N-(6-bromobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-bromobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C20H18BrN3O3S2 and its molecular weight is 492.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Therapeutic Potential and Drug Discovery
N-(6-bromobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide falls under the broader category of benzothiazole derivatives, which are known for their wide range of pharmaceutical applications. Benzothiazoles, in general, possess a broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Their simple structure, particularly the 2-arylbenzothiazoles, are potential antitumor agents. Some benzothiazole derivatives are already in clinical use for treating various diseases and disorders. The versatility of the benzothiazole nucleus in drug discovery is underscored by its ability to act as a ligand for various biomolecules, making it a valuable scaffold in medicinal chemistry for developing therapies, especially in cancer treatment due to its structural simplicity and ease of synthesis. This provides a scope for the development of chemical libraries that could contribute to the discovery of new therapeutic entities (Kamal et al., 2015).
Conversion into CNS Acting Drugs
Research into converting benzothiazoles into more potent central nervous system (CNS) drugs has been explored, highlighting the potential of benzothiazoles, including the specific compound , in treating CNS diseases. The increase in challenging new CNS diseases underscores the need for synthesizing more potent CNS drugs. Benzothiazoles have shown potential in crossing the blood-brain barrier, offering therapeutic options for neurological disorders. The conversion process involves several chemical reactions, indicating a versatile pathway for modifying benzothiazoles into drugs with significant CNS activity (Saganuwan, 2020).
Antimalarial Drug Design
Another research avenue explores the biological functions and potential of benzothiazole derivatives as novel antimalarial drugs. Plasmodium falciparum autophagy-related proteins (PfAtg), including those influenced by benzothiazole derivatives, have been identified as promising targets for antimalarial drug design. The review emphasizes the need for further investigation into PfAtg as potential drug candidates, with a specific benzothiazole derivative identified as a potent inhibitor of PfAtg8-PfAtg3 protein-protein interaction, opening avenues for novel antimalarial therapies (Usman et al., 2023).
Mechanism of Action
While the exact mechanism of action can vary depending on the specific compound and its biological target, benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic activities .
Future Directions
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O3S2/c1-3-11-24(12-4-2)29(26,27)16-8-5-14(6-9-16)19(25)23-20-22-17-10-7-15(21)13-18(17)28-20/h3-10,13H,1-2,11-12H2,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REYGPWCDXPEEQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.